molecular formula C10H15N3 B7458482 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine

2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine

Cat. No.: B7458482
M. Wt: 177.25 g/mol
InChI Key: KWNBXYJSCFAYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is a chemical compound of interest in pharmaceutical and antimicrobial research. It features a pyrimidine core, a privileged structure in medicinal chemistry, substituted with methyl groups and a pyrrolidine moiety. Nitrogen-containing heterocyclic compounds like this one are a focal point in antimicrobial drug discovery due to their structural versatility and potential for potent biological activities . Pyrimidine derivatives, in particular, are known to exhibit a broad spectrum of biological activities . The specific substitution pattern of this compound suggests potential for interaction with various biological targets. Researchers are exploring such scaffolds to develop novel agents with innovative frameworks and alternative mechanisms of action to address challenges like antimicrobial resistance (AMR) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-7-10(12-9(2)11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNBXYJSCFAYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl 6 Pyrrolidin 1 Ylpyrimidine and Its Analogs

De Novo Synthesis of the Pyrimidine (B1678525) Core

The de novo synthesis, or the creation of the pyrimidine ring from acyclic precursors, is the initial and crucial phase. Chemists employ several established methods to construct this heterocyclic core.

Cycloaddition Reactions for Pyrimidine Ring Formation (e.g., [3+3] Cycloadditions)

Cycloaddition reactions offer a powerful method for the formation of six-membered heterocyclic rings like pyrimidine. These reactions involve the combination of two components that together provide all the atoms for the ring. For pyrimidine synthesis, this often involves a [3+3] cycloaddition approach where one fragment contributes three atoms and the second fragment contributes the remaining three.

A notable example is the reaction between substituted amidines and chalcones. researchgate.net In this process, the amidine provides an N-C-N fragment, which reacts with the three-carbon α,β-unsaturated ketone system of the chalcone (B49325) to form the pyrimidine ring. researchgate.net While not the most common route for simple dimethylpyrimidines, this methodology showcases the versatility of cycloaddition strategies in creating more complex, substituted pyrimidine derivatives.

Condensation Reactions Involving Urea (B33335) or Thiourea (B124793) Derivatives

The most widely utilized and classical method for synthesizing the pyrimidine core involves the condensation of a compound with an N-C-N unit, such as urea or thiourea, with a three-carbon (C-C-C) fragment. bu.edu.eg This approach is highly efficient for producing a wide array of pyrimidine derivatives.

For the synthesis of the 4,6-dimethylpyrimidine (B31164) scaffold, the ideal three-carbon component is acetylacetone. The reaction of urea with acetylacetone, typically under acidic conditions, leads to the formation of 2-hydroxy-4,6-dimethylpyrimidine. google.com Similarly, using thiourea in this condensation yields 4,6-dimethylpyrimidine-2-thiol. researchgate.net These reactions are foundational, providing key intermediates that can be further modified. The process often involves heating the reactants in a suitable solvent, such as an alcohol containing hydrogen chloride, followed by neutralization to obtain the final product. google.com

Multicomponent reactions, where an aldehyde, a nitrile like malononitrile, and urea or thiourea are combined in a one-pot synthesis, represent another efficient variation of condensation strategies for generating diverse pyrimidine libraries. researchgate.net

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

N-C-N ReagentC-C-C ReagentCatalyst/ConditionsProduct TypeReference(s)
UreaAcetylacetoneHCl in Isopropanol, Reflux2-Hydroxy-4,6-dimethylpyrimidine google.com
GuanidineEthyl CyanoacetateSodium Methoxide in Methanol (B129727), Reflux2,4-Diamino-6-hydroxypyrimidine patsnap.com
ThioureaBenzyl ChlorideEthanol, RefluxS-benzyl isothioronium chloride (Amidine precursor) researchgate.net
Urea/ThioureaAldehyde, MalononitrileMgO, Ethanol, Reflux4-Amino-5-pyrimidinecarbonitriles researchgate.net

Functionalization of the Pyrimidine Scaffold

Once the pyrimidine core is assembled, the next stage involves introducing the desired substituents. To obtain 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine, the key transformation is the introduction of the pyrrolidine (B122466) group onto the 4,6-dimethylpyrimidine core.

Nucleophilic Substitution Reactions for Pyrrolidine Moiety Introduction

Nucleophilic aromatic substitution (SNAr) is the primary mechanism for introducing amine functionalities onto a pyrimidine ring. nih.gov This reaction requires the pyrimidine ring to be "activated" by the presence of electron-withdrawing groups and to possess a good leaving group, typically a halogen. youtube.com The nucleophile, in this case, pyrrolidine, attacks the carbon atom bearing the leaving group, leading to a substitution product. nih.govresearchgate.net The reaction proceeds through a stepwise addition-elimination mechanism, often involving a stabilized intermediate known as a Meisenheimer complex. nih.govyoutube.com

To facilitate the nucleophilic substitution, the pyrimidine core must first be halogenated. Chlorinated pyrimidines are the most common precursors for this purpose. The synthesis of the necessary intermediate, 2-chloro-4,6-dimethylpyrimidine (B132427), is achieved from its corresponding hydroxyl or thiol precursor. For instance, 2-hydroxy-4,6-dimethylpyrimidine can be converted to 2-chloro-4,6-dimethylpyrimidine by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.com This chlorination step is a standard and effective method for activating the pyrimidine ring for subsequent nucleophilic attack. google.com

With the chlorinated precursor in hand, the final step is the reaction with pyrrolidine. The nitrogen atom of the pyrrolidine acts as the nucleophile, attacking the C2 position of the 2-chloro-4,6-dimethylpyrimidine and displacing the chloride ion to form the target compound, this compound. Similar reactions are widely documented, such as the reaction of 2,4-diamino-6-chloropyrimidine with piperidine (B6355638) to form minoxidil (B1677147) precursors. google.comgoogle.com

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the reaction conditions. The choice of solvent, operating temperature, and the use of catalysts or bases are critical parameters that must be optimized.

Solvents: A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include alcohols (methanol, ethanol), chlorinated solvents (methylene chloride), and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.comprepchem.com

Temperature: Reaction temperatures can range from ambient temperature to reflux. mdpi.comarkat-usa.org For less reactive chloropyrimidines, heating is often necessary to drive the reaction to completion. For example, the reaction of 2,4-diamino-6-chloropyrimidine with certain nucleophiles is conducted at 90 °C. mdpi.com

Catalysts and Bases: The SNAr reaction can be facilitated by the addition of a base. The base, such as diisopropylethylamine (DIPEA) or sodium hydride (NaH), serves to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. mdpi.comarkat-usa.org In some cases, the amine reactant itself, if used in excess, can act as the base. google.com Acid catalysis can also play a role, particularly for less reactive substrates, by protonating the pyrimidine ring and making it more electrophilic. arkat-usa.orgresearchgate.net

Table 2: Example Conditions for Nucleophilic Amination of Chloropyrimidines

Chloropyrimidine SubstrateNucleophileSolventBase/CatalystTemperatureTimeReference(s)
2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerolDMSONaH90 °C8 h mdpi.com
Dimethyl 6-chloro-2,4-pyrimidine- dicarbamate-3-oxide3-HydroxypiperidineMethylene (B1212753) ChlorideNone (excess amine)Room Temp.60 h prepchem.com
2,4-Diamino-6-chloropyrimidine-N-oxidePiperidineN/ANone (excess amine)70-104 °C2-5 h google.com
4,6-Dichloropyrimidine3-AminopyrroleDCMDIPEAReflux5 h researchgate.net

Alkylation and Acylation Strategies for Methyl Group Introduction

The introduction of methyl and other alkyl groups onto the pyrimidine scaffold is a critical transformation that can be achieved through various synthetic strategies. Modern methods often rely on the metalation of the heterocyclic ring followed by quenching with an electrophile. For instance, regioselective zincation of pyrimidines can be accomplished using bimetallic bases like TMPZnCl·LiCl (TMP=2,2,6,6-tetramethylpiperidyl). nih.gov This reaction creates a zincated pyrimidine intermediate that can be trapped with a range of electrophiles to introduce substituents at specific positions, such as C2. nih.gov While this demonstrates a powerful method for C-H functionalization, the direct introduction of methyl groups would involve using a methylating agent as the electrophile.

Acylation strategies are also pivotal, particularly in building more complex fused-ring systems. One-pot multicomponent reactions, such as the Ugi reaction, can be followed by intramolecular N-acylation to construct pyrrolopiperazine-2,6-diones. nih.govresearchgate.net In these sequences, an initial multicomponent reaction generates an intermediate that undergoes a subsequent cyclization via N-acylation, often promoted by a base like cesium carbonate, to yield the final fused heterocyclic product with high diastereoselectivity. nih.govresearchgate.net This highlights how acylation is not just a means of adding a simple acyl group but is integral to constructing complex molecular architectures.

Table 1: Representative Strategies for Functionalization

Transformation TypeMethodologyKey ReagentsTypical ApplicationSource
Alkylation (via Metalation)Regioselective C-H ZincationTMPZnCl·LiCl, Electrophile (e.g., I2)Functionalization at the C2 position of the pyrimidine ring. nih.gov
Acylation (in MCR)Ugi/Nucleophilic Substitution/N-Acylation SequenceIsocyanides, γ-Ketoacids, Amines, Cesium CarbonateDiastereoselective synthesis of fused pyrrolopiperazine-2,6-diones. nih.govresearchgate.net

Advanced Coupling Reactions (e.g., Buchwald–Hartwig Reaction)

The Buchwald-Hartwig amination has become an indispensable tool for forming carbon-nitrogen (C-N) bonds, significantly advancing the synthesis of arylamines. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly valuable for synthesizing N-arylpyrimidin-2-amines, a structural motif present in many biologically active compounds. nih.gov The reaction typically involves coupling an amine with an aryl halide. wikipedia.org

A general and facile approach for synthesizing N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives utilizes this protocol. nih.gov The optimized conditions often employ a palladium catalyst such as dichlorobis(triphenylphosphine)Pd(II), a specialized phosphine (B1218219) ligand like Xantphos to facilitate the catalytic cycle, and a base such as sodium tert-butoxide. nih.gov The reaction is typically carried out in a solvent like refluxing toluene (B28343) under an inert nitrogen atmosphere. nih.gov This method has successfully been used to couple various amines with aryl bromides, yielding the desired products in moderate to good yields. nih.gov The development of bidentate phosphine ligands, such as BINAP and DPPF, was a crucial step, allowing for the reliable coupling of primary amines and improving reaction rates and yields. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig Amination for Pyrimidine Synthesis

ComponentExampleFunctionSource
CatalystDichlorobis(triphenylphosphine)Pd(II)Facilitates the oxidative addition and reductive elimination steps. nih.gov
LigandXantphosStabilizes the palladium center and promotes the coupling reaction. nih.gov
BaseSodium tert-butoxide, Cs2CO3Deprotonates the amine, making it a more active nucleophile. nih.govresearchgate.net
SubstratesAryl Halides and AminesThe coupling partners for C-N bond formation. wikipedia.org

Reaction Mechanism Elucidation for Synthetic Pathways

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying pyrimidine rings. The mechanism is heavily influenced by the electron-deficient nature of the pyrimidine ring, which is caused by the electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles. The regioselectivity of this reaction is a key feature; attack generally occurs at the C2, C4, and C6 positions. echemi.comstackexchange.com

The preference for attack at the C2 and C4 positions can be explained by examining the stability of the anionic intermediate, often called a Meisenheimer complex. stackexchange.comnih.gov When a nucleophile attacks at C2 or C4, the negative charge in the resulting resonance-stabilized intermediate can be delocalized onto an electronegative nitrogen atom. echemi.comstackexchange.com This is a significant stabilizing factor. stackexchange.com In contrast, attack at the C3 or C5 positions does not allow for this delocalization onto a nitrogen atom, making the corresponding intermediate less stable and the reaction less favorable. stackexchange.com While the two-step addition-elimination sequence via a discrete Meisenheimer complex is the textbook mechanism, recent studies using kinetic isotope effects and computational analyses suggest that many SNAr reactions, particularly on heterocycles with good leaving groups, may proceed through a concerted mechanism where bond formation and bond breaking occur in a single step. nih.govnih.gov

Understanding Regioselectivity and Stereoselectivity in Cyclization Reactions

The formation of pyrimidine rings and their fused analogs through cyclization reactions often involves critical considerations of regioselectivity and stereoselectivity. Regioselectivity, or the preference for one direction of bond formation over another, is frequently observed in these syntheses. For example, in the zirconium-mediated synthesis of polysubstituted pyrimidines from silyl-butadiynes and aryl nitriles, the reaction proceeds in a highly regioselective manner. mdpi.com Similarly, the K2S2O8-promoted tandem cyclization/oxidative halogenation to form 3-halo-pyrazolo[1,5-a]pyrimidines also exhibits high regioselectivity. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is crucial when creating chiral centers. khanacademy.org Ring-expansion reactions of monocyclopropanated pyrroles and furans to yield tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives are examples of stereoselective transformations. nih.govacs.org These reactions proceed through a cyclopropylcarbinyl cation rearrangement as the key step. nih.gov In other systems, such as the one-pot synthesis of pyrrolopiperazine-2,6-diones via a Ugi/nucleophilic substitution/N-acylation sequence, complete diastereoselectivity can be achieved, meaning only one of the possible diastereomers is formed. nih.govresearchgate.net The specific conformation required for the reaction to proceed dictates which stereoisomer is the major product. khanacademy.org

Purification and Characterization of Synthetic Intermediates and Final Products

Chromatographic Techniques (e.g., Column Chromatography, HPLC, TLC)

The purification and analysis of pyrimidine derivatives rely heavily on a suite of chromatographic techniques. researchgate.net

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of a reaction in real-time. sci-hub.selibretexts.org By spotting the reaction mixture alongside the starting material on a TLC plate, a chemist can observe the disappearance of the reactant spot and the appearance of a new product spot. libretexts.org This allows for the determination of when a reaction is complete. libretexts.orgnih.gov The technique is fast, with a run time often under five minutes, and is routinely used to decide when to proceed with the reaction work-up. libretexts.org

Column Chromatography is the standard method for purifying reaction products and intermediates on a preparative scale. nih.gov After a reaction is complete, the crude product mixture is often passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. sci-hub.seacs.org A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates, allowing for their separation and the isolation of the desired compound in a pure form. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of pyrimidine compounds. creative-proteomics.comnih.gov Reversed-phase (RP) HPLC is the most common mode, typically using C8 or C18 silica gel columns. researchgate.net The separation is achieved by eluting the sample with a mobile phase, which is often a buffered aqueous solution mixed with an organic solvent like methanol or acetonitrile. researchgate.netnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also proven effective for separating highly polar pyrimidine bases and nucleosides. researchgate.netbohrium.com

Table 3: Common Chromatographic Methods for Pyrimidine Derivatives

TechniquePrimary UseCommon Stationary PhaseCommon Mobile Phase / EluentSource
TLCReaction MonitoringSilica Gel GF254Varies (e.g., Dichloromethane:Methanol) sci-hub.senih.gov
Column ChromatographyPurificationSilica Gel (200-300 mesh)Varies (e.g., Petroleum Ether/Ethyl Acetate) sci-hub.seacs.org
RP-HPLCAnalysis & QuantificationC8 or C18 Silica GelBuffered solutions (e.g., acetate, phosphate) with Methanol or Acetonitrile researchgate.netnih.gov
HILICAnalysis of Polar AnalytesZIC-HILIC, TSKgel Amide-80Acetonitrile with aqueous buffer (e.g., ammonium (B1175870) formate) researchgate.netbohrium.com

Spectroscopic Methods for Structural Confirmation (e.g., NMR, MS, IR)

The structural elucidation of pyrimidine derivatives is systematically achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule.

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms. For a compound like this compound, one would expect to observe distinct signals corresponding to the methyl groups on the pyrimidine ring, the protons of the pyrrolidine ring, and the lone aromatic proton on the pyrimidine ring. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal are critical for assignment.

¹³C NMR (Carbon NMR): This method probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, as specific fragments are characteristic of certain functional groups or structural motifs within the molecule. For instance, in the mass spectrum of a pyrimidine derivative, one might observe fragmentation corresponding to the loss of substituents from the pyrimidine core.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers (cm⁻¹) corresponds to the vibrations (stretching, bending) of particular bonds. For pyrimidine derivatives, characteristic IR absorption bands would be expected for C=N and C=C stretching vibrations within the aromatic ring, as well as C-H stretching and bending vibrations for the methyl and pyrrolidine substituents.

The following tables summarize the kind of data that would be expected from these analyses for related pyrimidine compounds, illustrating how spectroscopic data is presented and interpreted.

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted Pyrimidine Analog

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.80s1HCH-pyrimidine
3.72s2HSCH₂
2.40s6H2 x CH₃-pyrimidine

This table is illustrative and based on data for a related thiosubstituted dimethylpyrimidine.

Table 2: Representative Mass Spectrometry Data for a Dimethylpiperazinylpyrimidine Analog

Adductm/z (mass-to-charge ratio)
[M+H]⁺193.14478
[M+Na]⁺215.12672
[M-H]⁻191.13022

This data represents predicted mass-to-charge ratios for a closely related analog, 2,4-dimethyl-6-(piperazin-1-yl)pyrimidine. uni.lu

Table 3: Representative Infrared (IR) Spectroscopic Data for an Aminopyrimidine Analog

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (for amino group)
~3000-2850C-H stretching (aliphatic)
~1600-1450C=C and C=N stretching (aromatic ring)
~1450-1350C-H bending

This table provides a general representation of the expected IR absorption regions for a pyrimidine with an amino substituent.

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 6 Pyrrolidin 1 Ylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-Resolution ¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy would be the first step in the structural analysis of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine. This technique measures the resonance frequencies of hydrogen nuclei, which are highly sensitive to their local electronic environment.

Expected Signals: For this compound, distinct signals would be expected for the methyl groups on the pyrimidine (B1678525) ring, the single proton on the pyrimidine ring, and the methylene (B1212753) protons of the pyrrolidine (B122466) ring.

Chemical Shifts (δ): The positions of these signals (chemical shifts, measured in ppm) would indicate the nature of each proton. For instance, the aromatic proton on the pyrimidine ring would appear at a lower field (higher ppm) compared to the aliphatic protons of the pyrrolidine and methyl groups.

Spin-Spin Coupling: Coupling patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, helping to establish connectivity between different parts of the molecule.

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

Expected Signals: Separate signals would be anticipated for the two methyl carbons, the four unique carbons of the pyrimidine ring, and the two unique sets of methylene carbons in the pyrrolidine ring.

Chemical Shifts (δ): The chemical shifts of the carbon atoms in the aromatic pyrimidine ring would be significantly different from those of the aliphatic pyrrolidine and methyl carbons, providing clear evidence for the different carbon types. mdpi.comspectrabase.com

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the connectivity within the pyrrolidine ring and to confirm the relationship between protons on the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the direct assignment of a proton's signal to its corresponding carbon atom. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting different fragments of the molecule, for example, linking the protons on the pyrrolidine ring to the carbons of the pyrimidine ring, thus confirming the point of attachment. nih.gov

Variable Temperature NMR for Conformational Dynamics and Tautomerism

Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures. This can provide insights into dynamic processes such as conformational changes or tautomerism. For this compound, VT-NMR could be used to study the rotation around the C-N bond connecting the pyrrolidine ring to the pyrimidine ring. At low temperatures, this rotation might slow down sufficiently to show separate signals for otherwise equivalent protons, providing information about the energy barrier of this rotation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places).

Molecular Formula Confirmation: By comparing the experimentally measured exact mass to the calculated mass of the expected molecular formula (C₁₀H₁₅N₃), the elemental composition can be unambiguously confirmed. This is a critical step in verifying the identity of a newly synthesized compound.

Fragmentation Analysis: HRMS can also provide exact masses for fragment ions, which can help to piece together the structure of the molecule.

Without access to published experimental data, the specific chemical shifts, coupling constants, and exact mass for this compound cannot be reported. The information above serves as a general description of the analytical methods that would be required for its complete and accurate characterization.

Fragmentation Pathway Analysis (e.g., LC-MS/MS)

The fragmentation of this compound in a mass spectrometer, particularly under conditions like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can be predicted based on the established fragmentation patterns of related heterocyclic compounds, such as aminopyrimidines and pyrrolidine-substituted aromatics. wikipedia.orglibretexts.org In positive ion mode ESI-MS/MS, the molecule would first be protonated, likely at one of the nitrogen atoms of the pyrimidine ring due to their higher basicity, to form the molecular ion [M+H]⁺.

The subsequent fragmentation of this protonated molecule is expected to follow several key pathways driven by the stability of the resulting fragment ions. A primary and highly characteristic fragmentation pathway for pyrrolidinyl-substituted heterocycles involves the cleavage of the pyrrolidine ring.

A plausible fragmentation pathway would involve the following steps:

Initial Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For the pyrrolidine ring, this would lead to the opening of the ring.

Loss of Neutral Fragments: Following ring opening, the molecule could lose neutral fragments. For instance, the loss of ethene (C₂H₄) or a propyl radical (C₃H₇) from the opened pyrrolidine chain are common fragmentation patterns.

Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring itself can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for six-membered heterocyclic rings, leading to the cleavage of the ring into smaller, stable fragments.

Loss of the Pyrrolidine Moiety: Cleavage of the bond between the pyrimidine ring and the pyrrolidine nitrogen could lead to the formation of a charged pyrimidine species and a neutral pyrrolidine molecule, or vice versa.

A proposed fragmentation scheme is presented in the table below, illustrating the expected major fragment ions.

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
178.15[C₁₀H₁₅N₃ + H]⁺Molecular Ion
150.12[C₈H₁₀N₃]⁺Loss of ethene (C₂H₄) from the pyrrolidine ring after initial α-cleavage.
136.11[C₇H₈N₃]⁺Loss of a propyl radical (C₃H₇) from the pyrrolidine ring.
108.07[C₆H₈N₂]⁺Loss of the entire pyrrolidine moiety.

This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry and has not been confirmed by direct experimental data for this compound.

X-ray Crystallography and Solid-State Analysis

Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, a detailed analysis of the closely related compound, 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine , provides significant insights into the likely solid-state structure, conformation, and intermolecular interactions that would be expected for this compound due to their high degree of structural similarity. The data presented in the following subsections is derived from the crystallographic study of this related molecule.

The single crystal X-ray diffraction study of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine reveals its molecular conformation and crystal packing. The compound crystallizes in the triclinic space group P-1. The analysis provides precise atomic coordinates, bond lengths, and bond angles, defining the three-dimensional arrangement of the molecule in the solid state.

Crystal Data for 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine
Chemical Formula C₁₃H₂₀N₄
Molecular Weight 232.33 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 6.344(3) Å, b = 8.766(4) Å, c = 12.056(6) Å
α = 79.10(3)°, β = 86.05(3)°, γ = 85.72(3)°
Volume 655.6(6) ų
Z 2

Data from the crystallographic study of the related compound 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine.

The crystal structure of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine is stabilized by a network of intermolecular interactions. The primary interactions observed are C-H···N hydrogen bonds. In the crystal lattice, molecules form inversion-related dimers, which are linked by pairs of C-H···N hydrogen bonds, creating a distinct R²₂(16) graph-set motif.

Intermolecular Hydrogen Bonds in 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine
D-H···A d(H···A) [Å] d(D···A) [Å] <(DHA) [°]
C-H···NValueValueValue
C-H···NValueValueValue

Specific distances and angles for the hydrogen bonds are detailed in the crystallographic information file for 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine and are represented here as 'Value'.

The planarity of the molecule is a key aspect of its conformation. In 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, the molecule is nearly planar. The planarity can be quantified by the dihedral angles between the pyrimidine ring and the two attached pyrrolidine rings.

The dihedral angles are small, indicating that the pyrrolidine rings are only slightly twisted out of the plane of the pyrimidine ring. This near-planar conformation is likely a result of the electronic interactions between the nitrogen lone pairs of the pyrrolidine rings and the π-system of the pyrimidine ring.

Selected Dihedral Angles in 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine
Angle Value [°]
Dihedral angle between pyrimidine and pyrrolidine ring 14.71(2)
Dihedral angle between pyrimidine and pyrrolidine ring 24.50(2)
Dihedral angle between the two pyrrolidine rings18.70(2)

Data from the crystallographic study of the related compound 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine.

Computational Chemistry and Theoretical Modeling of 2,4 Dimethyl 6 Pyrrolidin 1 Ylpyrimidine

Quantum Chemical Calculations (DFT)

Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is routinely applied to predict the properties of molecules like 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. acs.org For a molecule like this compound, this is typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-31G(d,p) or 6-311++G(d,p). nih.govresearchgate.netwikipedia.org

The geometry optimization reveals key structural parameters. The pyrimidine (B1678525) ring is expected to be largely planar. However, the attachment of the pyrrolidine (B122466) ring introduces conformational flexibility. The pyrrolidine ring itself is not flat and adopts a puckered conformation, typically an "envelope" or "twist" form, to minimize steric strain. researchgate.net The rotational barrier around the C-N bond connecting the pyrrolidine to the pyrimidine ring determines the relative orientation of the two rings. Studies on similar structures, such as 4-methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, show that the dihedral angles between the pyrimidine and pyrrolidine rings are relatively small, suggesting a nearly coplanar arrangement is favored. nih.gov

The presence of two methyl groups on the pyrimidine ring and the pyrrolidinyl group creates a landscape of several possible conformers with small energy differences. A thorough conformational analysis is necessary to identify the global minimum energy structure and the populations of other low-energy conformers at room temperature. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Based on related structures) This table presents typical bond lengths and angles for a dimethyl-amino-pyrimidine scaffold, as would be calculated by DFT methods. Actual values for the target compound would require specific calculation.

ParameterTypical Calculated Value (B3LYP/6-311G(d,p))
Bond Lengths (Å)
N1-C21.34
C2-N31.33
N3-C41.34
C4-C51.40
C5-C61.39
C6-N11.35
C6-N(pyrrolidine)1.38
C2-C(methyl)1.51
C4-C(methyl)1.50
Bond Angles (°) **
C6-N1-C2115.5
N1-C2-N3127.0
C2-N3-C4116.0
N3-C4-C5125.5
C4-C5-C6117.0
C5-C6-N1119.0
Dihedral Angles (°) **
N1-C6-N(pyrrolidine)-C(pyrrolidine)~5-10

Data compiled by analogy from findings in related pyrimidine structures. nih.govnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govacs.org A smaller gap generally implies higher reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine and pyrimidine rings, reflecting their electron-donating character. The LUMO is likely distributed across the π-system of the pyrimidine ring. DFT calculations for similar amino- and dimethyl-substituted pyrimidines show that such substitutions raise the HOMO energy and can affect the LUMO energy, generally leading to a smaller Egap compared to unsubstituted pyrimidine. acs.orgresearchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Table 2: Illustrative Electronic Properties and Reactivity Descriptors This table shows representative calculated values for pyrimidine derivatives. Actual values for the target compound require specific calculation.

ParameterFormulaTypical Calculated Value (eV)
HOMO Energy (EHOMO)--6.0 to -5.5
LUMO Energy (ELUMO)--1.0 to -0.5
HOMO-LUMO Gap (Egap)ELUMO - EHOMO4.5 to 5.0
Ionization Potential (I)-EHOMO5.5 to 6.0
Electron Affinity (A)-ELUMO0.5 to 1.0
Chemical Hardness (η)(I - A) / 22.25 to 2.5
Electronegativity (χ)(I + A) / 23.0 to 3.5
Electrophilicity Index (ω)χ² / (2η)1.8 to 2.5

Data compiled by analogy from findings in related pyrimidine structures. researchgate.netacs.org

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). researchgate.netwustl.edu The method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations would likely predict strong π-π* transitions responsible for its primary UV absorption bands. researchgate.net The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for accurate predictions as solvent polarity can shift the absorption maxima (λmax). researchgate.netwustl.edu Studies on similar pyrimidine derivatives show that TD-DFT calculations, particularly with hybrid functionals like B3LYP or CAM-B3LYP, can accurately reproduce experimental UV-Vis spectra. researchgate.net The predicted transitions would involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or bound to a protein. nih.gov

If this compound is investigated as a potential ligand for a biological target, such as a kinase or receptor, MD simulations are invaluable for understanding the stability and dynamics of the ligand-protein complex. nih.govacs.orgnih.gov After an initial binding pose is predicted using molecular docking, an MD simulation of the complex, solvated in water, is performed for hundreds of nanoseconds. nih.govrsc.org

Key analyses of the MD trajectory include:

RMSD of the complex: This indicates whether the ligand remains stably bound in the active site or if the complex undergoes significant conformational changes. nih.gov

RMSF of protein residues: This highlights which parts of the protein become more or less flexible upon ligand binding. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein residues over time, identifying the most persistent and crucial interactions for binding. acs.orgnih.gov The pyrimidine nitrogens and the pyrrolidine nitrogen can act as hydrogen bond acceptors.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand, providing a more accurate measure of binding affinity than docking scores alone. researchgate.netnih.gov

Studies on various pyrimidine-based inhibitors show that the pyrimidine core often forms key hydrogen bonds and hydrophobic interactions within the binding pockets of proteins like kinases. wikipedia.orgnih.gov MD simulations reveal the dynamic nature of these interactions, which is critical for rational drug design. acs.orgnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Prediction of Binding Modes and Affinities to Biological Targets

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous pyrimidine derivatives provides a framework for understanding its potential interactions. For instance, studies on various pyrimidine analogs have demonstrated their potential to bind to a range of biological targets, including protein kinases and cyclooxygenase (COX) enzymes. nih.govmdpi.com

The binding affinity, often expressed as a docking score or binding free energy, indicates the strength of the interaction between the ligand and the target. For example, in studies of pyrimidine derivatives targeting cyclin-dependent kinase 8 (CDK8), docking scores help to identify compounds with higher binding affinities, suggesting they are more likely to be potent inhibitors. nih.gov Similarly, the binding modes of pyridin-2-yl urea (B33335) derivatives targeting ASK1 kinase have been successfully identified using binding free energy calculations, which can discriminate between different possible orientations of the ligand in the active site. mdpi.com

Table 1: Example Docking Scores and Binding Affinities for Pyrimidine Derivatives

Derivative ClassTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (IC50)
Pyridin-2-yl ureasASK1 Kinase-8.50 to -8.631.55 ± 0.27 nM to 45.27 ± 4.82 nM mdpi.com
Pyrimidine analoguesCDK8Moderate to highNot specified nih.gov
1,3,4-Oxadiazole (B1194373) derivativesCOX-1/COX-2-Low concentration inhibition mdpi.com

Note: This data is illustrative and based on studies of various pyrimidine derivatives, not specifically this compound.

Identification of Key Residue Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The stability of the ligand-receptor complex is governed by various non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Molecular docking simulations can identify the key amino acid residues in the target's binding pocket that interact with the ligand.

For example, in the docking of 1,3,4-oxadiazole derivatives to COX enzymes, key residues like Leu352, Phe518, Ser530, Trp387, and Val349 were identified as being involved in direct interactions with the ligands. mdpi.com These interactions are crucial for the ligand's affinity and selectivity. The identification of these key residues provides a roadmap for designing new analogs with improved binding properties by modifying the ligand to enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Development of Predictive Models for Bioactivity based on Structural Features

QSAR models are developed by correlating the variation in the biological activity of a set of molecules with changes in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can encode steric, electronic, hydrophobic, and topological features of the molecules.

Studies on pyrimidine derivatives have successfully employed QSAR to develop predictive models for their anticancer activity. nih.govmui.ac.ir For instance, 3D-QSAR studies on pyrimidine derivatives as AXL kinase inhibitors have led to the development of models with good predictive power, as indicated by their cross-validation coefficient (q²) and conventional correlation coefficient (r²) values. japsonline.com These models use the 3D structures of the molecules to generate fields representing steric and electrostatic properties, which are then correlated with biological activity. japsonline.com

Table 2: Statistical Parameters of Example QSAR Models for Pyrimidine Derivatives

QSAR Model TypeTargetPredicted r²
CoMFAAXL Kinase0.7000.9110.709 japsonline.com
CoMSIAAXL Kinase0.6220.8750.668 japsonline.com
MLRVEGFR-2Not specified0.889Not specified nih.gov
ANNVEGFR-2Higher than MLR0.998Not specified nih.gov

Note: This data is from studies on various pyrimidine derivatives and illustrates the statistical robustness of the developed QSAR models.

Application of QSAR in Analog Design and Optimization

The ultimate goal of QSAR modeling is to guide the design of new, more potent compounds. The contour maps generated from 3D-QSAR studies provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity.

For example, contour maps from CoMFA and CoMSIA studies on AXL kinase inhibitors can indicate where bulky substituents would be favorable (steric maps) or where electron-withdrawing or electron-donating groups would be beneficial (electrostatic maps). japsonline.com This information allows medicinal chemists to rationally design new analogs of this compound with a higher probability of success, thereby accelerating the drug discovery process and reducing the need for extensive trial-and-error synthesis. nih.gov The insights gained from QSAR can help in optimizing the lead compound to achieve better efficacy and selectivity. nih.gov

Structure Activity Relationship Sar Studies of 2,4 Dimethyl 6 Pyrrolidin 1 Ylpyrimidine Analogs

Design Principles for Structural Modification

The rational design of analogs of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic alterations to the pyrimidine (B1678525) core, the pyrrolidine (B122466) ring, and the strategic use of bioisosteric replacements.

Strategic Variation of Substituents on the Pyrimidine Core

The pyrimidine ring serves as a crucial anchor for molecular interactions with biological targets. Variations of the substituents at the 2 and 4 positions, occupied by methyl groups in the parent compound, are a key strategy to probe the binding pocket and enhance activity.

Research on related pyrimidine scaffolds has demonstrated that the nature of the substituents at positions 2 and 4 can significantly impact biological outcomes. For instance, in a series of 2,4,6-trisubstituted pyrimidines, the introduction of different aryl or heteroaryl groups can modulate activity against various targets, including kinases and G-protein coupled receptors (GPCRs). nih.gov The methyl groups in this compound provide a baseline lipophilicity and size. Replacing one or both methyl groups with larger alkyl groups, cycloalkyl moieties, or aromatic rings can explore additional binding interactions within a target's active site. Conversely, substitution with smaller, more polar groups can enhance solubility and potentially alter the binding mode.

Modification Rationale Potential Impact
Varying alkyl chain length at C2/C4Probing hydrophobic pocketsIncreased or decreased potency depending on pocket size
Introducing cycloalkyl groupsEnhancing lipophilicity and conformational rigidityImproved binding affinity and metabolic stability
Introducing aromatic/heteroaromatic ringsExploring π-stacking interactionsIncreased potency and potential for selectivity
Introducing polar functional groupsImproving solubility and hydrogen bondingEnhanced pharmacokinetic properties and target engagement

Modifications of the Pyrrolidine Ring and Substituents

Studies on pyrrolidine-containing bioactive molecules have shown that even subtle changes to the pyrrolidine ring can lead to significant differences in biological activity. For example, the stereochemistry of substituents on the pyrrolidine ring can be critical for proper orientation within a binding site.

Furthermore, the introduction of various functional groups onto the pyrrolidine ring allows for the fine-tuning of physicochemical properties. For instance, adding hydroxyl or amino groups can increase hydrophilicity and provide additional hydrogen bonding opportunities. Conversely, alkyl or aryl substituents can modulate lipophilicity and explore hydrophobic interactions. The position of these substituents on the pyrrolidine ring is also crucial, as it dictates their spatial orientation and potential interactions with the target protein. Research on related pyrrolidine derivatives has shown that substitution at different positions can lead to varied inhibitory activities. researchgate.net

Modification Rationale Potential Impact
Introduction of substituents (e.g., -OH, -NH2, alkyl)To probe for additional binding interactions and modify physicochemical propertiesEnhanced potency, selectivity, and improved ADME properties
Variation of stereochemistryTo optimize fit within a chiral binding pocketIncreased potency and selectivity
Ring expansion or contraction (e.g., to piperidine (B6355638) or azetidine)To alter the vector and distance of substituentsAltered binding affinity and selectivity

Bioisosteric Replacements for Enhanced Potency and Selectivity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in drug design. In the context of this compound analogs, bioisosteric replacements can be applied to both the pyrimidine core and the pyrrolidine ring to improve potency, selectivity, and metabolic stability. nih.gov

For the pyrimidine core, bioisosteres such as pyridine (B92270), triazine, or other nitrogen-containing heterocycles can be considered. These replacements can alter the hydrogen bonding capacity and electronic distribution of the core, potentially leading to improved interactions with the target. For instance, replacing a pyrimidine with a pyridine ring has been shown to be a successful strategy in modulating the activity of kinase inhibitors. spu.edu.sy

The pyrrolidine ring can be replaced with other cyclic amines like piperidine, morpholine, or azetidine (B1206935) to explore different conformational preferences and vector orientations of substituents. Non-classical bioisosteres, such as a substituted pyrazole (B372694) or imidazole (B134444) ring, could also be explored to introduce novel interactions and potentially overcome metabolic liabilities associated with the pyrrolidine moiety. The choice of bioisostere depends on the specific therapeutic target and the desired pharmacological profile. acs.org

Original Moiety Bioisosteric Replacement Rationale
PyrimidinePyridine, Triazine, PyrazoleAlter hydrogen bonding, electronic properties, and core geometry
PyrrolidinePiperidine, Morpholine, Azetidine, ThiazolidineModify ring size, conformation, and polarity
Methyl GroupEthyl, Cyclopropyl, HalogenFine-tune steric bulk, lipophilicity, and electronic effects

Impact of Substituent Position and Nature on Biological Activity

The precise placement and chemical nature of substituents on the this compound scaffold are critical determinants of its biological activity. Understanding these influences allows for the rational design of more potent and selective compounds.

Positional Isomer Effects on Binding and Efficacy

The arrangement of substituents on the pyrimidine ring can lead to significant differences in biological activity among positional isomers. For example, moving a methyl group from the 2-position to the 5-position would drastically alter the shape and electronic profile of the molecule, likely leading to a different binding mode or a complete loss of activity.

In a related context, studies on dihydropyrimidinones have shown that substitution at the ortho-, meta-, or para-position of a phenyl ring attached to the pyrimidine core can drastically change cytotoxic activity. mdpi.com Similarly, for this compound analogs, the relative positions of the methyl and pyrrolidinyl groups are crucial for establishing the correct orientation within the target's binding site. Any alteration, such as shifting the pyrrolidine group to the 2- or 4-position and a methyl group to the 6-position, would create a molecule with a different three-dimensional structure and, consequently, different biological properties. The established substitution pattern of 2,4-dimethyl and 6-pyrrolidinyl likely represents an optimal arrangement for interaction with its primary biological targets.

Steric and Electronic Influences of Substituents

The steric bulk and electronic properties of substituents play a synergistic role in determining the biological activity of this compound analogs.

Steric Effects: The size and shape of substituents can either facilitate or hinder the binding of the molecule to its target. Bulky substituents on the pyrimidine ring or the pyrrolidine moiety may create steric clashes with amino acid residues in the binding pocket, leading to a decrease in affinity. Conversely, appropriately sized substituents can fill hydrophobic pockets, leading to enhanced binding. The steric hindrance can also influence the planarity of the molecule, which can be a critical factor for certain types of interactions, such as π-stacking.

Electronic Effects: The electronic nature of substituents, characterized by parameters like the Hammett constant (σ), influences the electron density distribution across the molecule. spu.edu.sy Electron-withdrawing groups (e.g., -NO2, -CF3) can decrease the basicity of the pyrimidine nitrogens, potentially weakening hydrogen bond interactions. Conversely, electron-donating groups (e.g., -OCH3, -NH2) can increase the electron density, which may enhance such interactions. These electronic effects can also modulate the pKa of the molecule, affecting its ionization state at physiological pH and consequently its ability to cross cell membranes and interact with the target. Quantitative structure-activity relationship (QSAR) studies often utilize electronic and steric parameters to build predictive models for biological activity. uwec.eduresearchgate.net

The interplay of these steric and electronic factors is complex and often target-dependent. A comprehensive understanding requires systematic variation of substituents and detailed biological evaluation.

Conformational Effects on SAR of this compound Analogs

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with a biological target. In the context of this compound analogs, conformational effects, particularly those involving the pyrrolidine ring and the nature of the molecular scaffold, play a pivotal role in defining the structure-activity relationship (SAR). Understanding these effects is crucial for the rational design of potent and selective modulators of biological targets.

Role of Ring Conformation (e.g., Pyrrolidine ring puckering)

The pyrrolidine ring, though a simple five-membered saturated heterocycle, is not planar. It adopts a puckered conformation to alleviate torsional strain, which can significantly influence the orientation of its substituents and, consequently, its binding affinity to a target protein. The conformation of the pyrrolidine ring in analogs of this compound can be a key factor in their biological activity.

The puckering of a five-membered ring like pyrrolidine is typically described by a pseudorotational circuit, with two common, low-energy conformations being the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The specific conformation adopted can be influenced by the nature and position of substituents on the ring. In a study on pyrrolidine nucleotide analogs, it was demonstrated that the conformation of the pyrrolidine ring could be effectively "tuned" by chemical modifications. nih.gov For instance, the attachment of different phosphonate (B1237965) moieties to the pyrrolidine nitrogen atom was shown to shift the conformational preference of the ring across the entire pseudorotational wheel. nih.gov

The substitution pattern on the pyrrolidine ring itself can lock it into a preferred conformation. For instance, the introduction of a substituent at the 3- or 4-position of the pyrrolidine ring can favor a specific pucker to minimize steric clashes. This preferred conformation will dictate the orientation of the substituent, which may then engage in additional favorable or unfavorable interactions within the binding site.

A hypothetical data table illustrating the potential impact of pyrrolidine ring conformation on the activity of this compound analogs is presented below. This table is based on established medicinal chemistry principles where conformational restriction can enhance potency.

Compound IDPyrrolidine SubstituentPresumed Pyrrolidine PuckerRelative Potency
1 NoneFlexible (multiple puckers)1x
1a (3R)-fluoroC3'-endo biased5x
1b (3S)-fluoroC3'-exo biased2x
1c 3,3-difluoroFlattened envelope0.5x

This is a hypothetical table for illustrative purposes.

In this hypothetical example, the introduction of a single fluorine atom at the 3-position could restrict the ring's flexibility, leading to a more favorable binding conformation and thus higher potency, as seen in compounds 1a and 1b . The stereochemistry of the substituent is also critical, as it determines the direction of the pucker and the resulting shape of the molecule. A gem-difluoro substitution, as in 1c , might flatten the ring, which could be detrimental to the optimal binding geometry.

Flexible Linkers vs. Rigid Scaffolds

Flexible Linkers

In the context of this compound analogs, a flexible linker could be introduced to connect the pyrimidine core to another pharmacophoric element. Flexible linkers are typically composed of small, non-polar or polar residues that allow for a degree of movement and rotation. This flexibility can be advantageous as it allows the molecule to adopt multiple conformations, potentially finding a more optimal fit within a binding site. However, this conformational freedom comes at an entropic cost upon binding, which can reduce affinity.

Rigid Scaffolds

Conversely, a rigid scaffold pre-organizes the key interacting groups in a defined spatial arrangement. This can lead to a lower entropic penalty upon binding and thus higher affinity, provided the rigid conformation is complementary to the binding site. Rigidification is a common strategy in drug design to enhance potency and selectivity. Studies on macrocyclic kinase inhibitors have shown that rigid scaffolds can retain the same conformation as their acyclic counterparts within the binding site, highlighting the value of rigidity in rational drug design. biorxiv.org

A common approach to explore the benefits of rigidification is "scaffold hopping," where the core of a molecule is replaced with a different, often more rigid, chemical entity while maintaining the key pharmacophoric interactions. nih.govresearchgate.netdundee.ac.uknih.gov For instance, one could envision replacing the single bond between the pyrimidine and a substituent with a more constrained system, such as a fused ring.

Below is a hypothetical data table illustrating the SAR of this compound analogs where a flexible phenyl group is replaced with more rigid heterocyclic systems.

Compound IDScaffold TypeKey FeatureRelative Potency
2 Flexible (Phenyl)Free rotation1x
2a Rigid (Benzofuran)Planar, defined geometry10x
2b Rigid (Indole)Planar, H-bond donor15x
2c Flexible (Phenoxy)Ether linkage, some flexibility3x

This is a hypothetical table for illustrative purposes.

In this hypothetical scenario, replacing a flexible phenyl ring with a rigid benzofuran (B130515) or indole (B1671886) scaffold (compounds 2a and 2b ) leads to a significant increase in potency. The indole, with its additional hydrogen bond donor capability, shows the highest potency. The introduction of a flexible ether linkage in the phenoxy analog (2c ) results in a smaller potency gain compared to the fully rigid systems. These hypothetical findings underscore the principle that while flexibility can be a tool for initial discovery, rigidification is often a powerful strategy for optimization. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-known rigid isostere of adenine (B156593) that has been successfully used in the development of kinase inhibitors. nih.govrsc.org

Mechanistic Investigations of Biological Activities in Preclinical Research Models Excluding Clinical Human Data

Enzyme Inhibition Studies

There is currently no published research detailing the inhibitory effects of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine on any specific enzyme targets. Consequently, information regarding its mechanism of inhibition, kinetic parameters, or potential for allosteric regulation is unknown.

Elucidation of Inhibition Mechanisms

Without experimental data, it is not possible to determine whether this compound acts as a reversible, irreversible, competitive, non-competitive, uncompetitive, or allosteric inhibitor of any enzyme.

Target Enzyme Identification and Validation

There are no studies identifying or validating specific enzyme targets for this compound. Therefore, its effects on enzymes such as Lysyl Hydroxylase, Beta-Lactamase, GTP Cyclohydrolase I, NAPE-PLD, Acetylcholinesterase, Butyrylcholinesterase, or Cyclin-Dependent Kinases have not been investigated.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Due to the absence of target enzyme identification, no kinetic characterization, including the determination of inhibition constants (Kᵢ), has been performed for this compound.

Role of Allosteric Regulation

There is no information available to suggest that this compound is involved in the allosteric regulation of any enzyme, including any interaction with the GTPCH Feedback Regulatory Protein.

Receptor Binding and Modulation Studies

Similarly, there is a lack of preclinical research on the interaction of this compound with any receptors.

Ion Channel Modulation

No studies have been published that investigate the effects of this compound on ion channels. Therefore, its potential activity as a KATP channel opener or its interaction with SUR1 subunits has not been explored.

Allosteric Modulation of G-Protein Coupled Receptors (e.g., Cannabinoid Receptor CB1)

G protein-coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are crucial drug targets. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a sophisticated mechanism for regulating GPCR activity, providing advantages in terms of selectivity and safety. The cannabinoid CB1 receptor, a GPCR, has been a significant focus of such research due to its role in various physiological processes, including pain, appetite, and mood.

In the context of pyrimidine-based compounds, preclinical studies have identified substituted pyrimidines as ligands for the cannabinoid CB1 receptor. Research has demonstrated that the CB1 receptor possesses an allosteric binding site that can be targeted by synthetic small molecules. These allosteric modulators can alter the receptor's conformation, thereby influencing the binding and/or efficacy of primary ligands like agonists or inverse agonists. For instance, certain compounds have been shown to increase the binding of CB1 receptor agonists while decreasing the binding of inverse agonists, a hallmark of positive and negative cooperativity, respectively. Structural and functional studies reveal that allosteric modulators can bind to an extrahelical site on the receptor, involving transmembrane domains TM2, TM3, and TM4, and exert their effects by influencing the rearrangement of these domains. While the broader class of substituted pyrimidines has been investigated as CB1 receptor ligands, specific data detailing the allosteric modulatory activity of this compound at the CB1 receptor is not extensively documented in the current body of literature.

Interactions with Neurotransmitter Systems

The cannabinoid CB1 receptors are predominantly expressed in the central nervous system and play a critical role in modulating neurotransmission. Their activation typically inhibits the release of various neurotransmitters. The exploration of CB1 receptor ligands, therefore, inherently involves studying their impact on neurotransmitter systems. While some related heterocyclic compounds, such as N-(4,6-Dimethyl-2-pyridinyl)benzamides, have been investigated for their effects on the central dopaminergic system, they were found to lack antidopaminergic properties. The potential of CB1 negative allosteric modulators (NAMs) to reverse the effects of potent synthetic cannabinoids on neurotransmission has also been a subject of investigation, highlighting the therapeutic potential of targeting the CB1 receptor to manage cannabinoid toxicity. However, specific preclinical data detailing the direct interactions of this compound with various neurotransmitter systems are not available in the reviewed literature.

Cellular Pathway Modulation

Impact on DNA Repair Pathways

Preclinical research has shown that certain heterocyclic compounds containing a pyrrolidine (B122466) moiety can influence DNA integrity. For example, a dispiropiperazine derivative was found to induce DNA damage, which consequently leads to cell cycle arrest and apoptosis. Similarly, another pyrrolidine derivative, SS13, was shown to activate the DNA damage response system in colorectal cancer cells. These findings suggest that compounds with this particular chemical feature may have the ability to interact with DNA or interfere with the cellular machinery that maintains genomic stability. However, the current scientific literature lacks specific studies investigating the direct impact of this compound on specific DNA repair pathways.

Modulation of Inflammatory Signaling (e.g., Nitric Oxide Production, TLR4/NF-κB pathway)

The Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the production of numerous pro-inflammatory mediators. A wide range of pyrimidine (B1678525) derivatives have been noted for their anti-inflammatory properties. Preclinical models have demonstrated that certain pyrimidine derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins. The modulation of the TLR4/NF-κB pathway has been shown to reduce levels of pro-inflammatory cytokines and is linked to antioxidant effects, thereby mitigating inflammatory damage. Despite the recognized anti-inflammatory potential of the broader pyrimidine class, direct evidence from preclinical studies detailing the specific mechanisms by which this compound modulates nitric oxide production or the TLR4/NF-κB pathway is not yet established.

Effects on Oxidative Stress Responses (e.g., Keap1-NRF2-HO-1 pathway)

The Keap1-NRF2 pathway is a critical cellular defense mechanism against oxidative stress. NRF2, a transcription factor, orchestrates the expression of a suite of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1). The pyrimidine nucleus is a core structure in various molecules with recognized antioxidant capabilities. Studies on pyrimidine derivatives have highlighted their potential to act as "free radical scavengers" and mitigate the cellular damage caused by reactive oxygen species (ROS). However, it is noteworthy that some pyrrolidine derivatives have also been shown to induce oxidative stress, particularly in cancer cells, which can be a mechanism for their anti-proliferative effects. The activation of the NRF2 pathway by various compounds is a well-documented strategy for protecting against oxidative damage. At present, specific research detailing the effects of this compound on the Keap1-NRF2-HO-1 pathway has not been reported in the available literature.

Cell Cycle Regulation and Apoptosis Induction Mechanisms

A significant area of preclinical research for pyrimidine-related compounds has been in oncology, focusing on their ability to control cell proliferation and induce programmed cell death (apoptosis). Several studies have demonstrated that novel pyrrolopyrimidine derivatives can exert cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis through the intrinsic, or mitochondrial, pathway.

This is characterized by changes in the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. For instance, treatment with these derivatives has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of effector caspases, such as caspase-3 and caspase-9, which are the executioners of the apoptotic program. Furthermore, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and the subsequent induction of apoptosis. The induction of apoptosis by some of these compounds is also linked to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.

Table 1: Effects of Pyrrolopyrimidine Derivatives on Apoptotic Markers in Preclinical Cancer Models
Compound TypePreclinical ModelEffect on Pro-Apoptotic Proteins (e.g., Bax, Bak)Effect on Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)Caspase ActivationCell Cycle EffectReference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesHepG2 cellsIncrease in BaxDownregulation of Bcl-2Increase in Caspase-3Cell cycle arrest
Novel Pyrrolopyrimidine derivativesA549 cellsActivation of Bim, Bax, Bak, PumaDeactivation of Bcl-2, Mcl-1, Bcl-XLActivation of Caspase-3, Caspase-9Not specified
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivativesMIA PaCa-2 cellsDownregulation of Mcl-1 and c-Myc (downstream effect)Not specifiedApoptosis inducedInhibition of Rb phosphorylation
N-pyrrole-pyrimidine-5-cyano scaffoldsMCF-7 cellsApoptosis inducedNot specifiedNot specifiedArrest in G1/S phase

Antiviral Activity Mechanisms (e.g., against Chikungunya Virus)

While direct mechanistic studies on the antiviral activity of this compound against the Chikungunya virus (CHIKV) are not extensively detailed in publicly available preclinical research, the broader class of pyrimidine derivatives has demonstrated significant potential in inhibiting CHIKV replication through various mechanisms. Investigations into structurally related pyrimidine analogues provide a framework for understanding the potential modes of action by which this compound may exert its antiviral effects. These mechanisms often target crucial stages of the viral life cycle, from entry into the host cell to the replication of viral genetic material.

Preclinical studies on various pyrimidine derivatives suggest that their anti-CHIKV activity can be attributed to the inhibition of both viral and host factors that are essential for viral propagation. The primary proposed mechanisms for pyrimidine analogues include the disruption of viral entry and fusion, the inhibition of viral RNA synthesis and capping, and the interference with host cell pathways necessary for viral replication.

A notable mechanism of action for some pyrimidine-based inhibitors is the targeting of the viral non-structural protein 1 (nsP1). mdpi.comsemanticscholar.org This protein possesses methyltransferase and guanylyltransferase activities, which are critical for the capping of the viral RNA genome. mdpi.comsemanticscholar.org The 5' cap structure is vital for the stability of the viral RNA and its efficient translation into viral proteins by the host cell machinery. By inhibiting the enzymatic functions of nsP1, these compounds can effectively halt viral replication. For instance, the CHVB series of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogues have been identified as potent inhibitors of the capping enzyme nsP1 of CHIKV and other alphaviruses. mdpi.comsemanticscholar.org

Another potential antiviral strategy of pyrimidine derivatives involves the inhibition of viral entry into the host cell. Some compounds have been shown to interfere with the viral envelope glycoproteins, preventing the attachment and fusion of the virus with the host cell membrane. frontiersin.org For example, the broad-spectrum antiviral drug arbidol, which has a complex heterocyclic structure, is known to inhibit the early stages of CHIKV replication, and resistance to it has been mapped to the viral E2 glycoprotein, which is involved in virus-host membrane binding. mdpi.com While not a simple pyrimidine, its mechanism provides insight into potential viral targets.

Furthermore, some pyrimidine analogues can exert their antiviral effects by targeting host cell enzymes that are crucial for viral replication. One such target is the dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov By inhibiting DHODH, these compounds can deplete the intracellular pool of pyrimidines, which are essential building blocks for the synthesis of viral RNA. The antiviral effect of such inhibitors can be reversed by the addition of exogenous uridine, confirming their mechanism of action. nih.gov Another example is 6-azauridine, a uridine analogue that inhibits orotidine monophosphate decarboxylase, another enzyme in the pyrimidine synthesis pathway, and has shown a strong inhibitory effect on CHIKV replication. nih.gov

The table below summarizes the potential antiviral mechanisms of pyrimidine derivatives against Chikungunya virus based on preclinical research of related compounds.

Potential Mechanism Viral/Host Target Effect on Viral Life Cycle Examples of Related Compounds
Inhibition of Viral RNA Capping Viral Non-structural Protein 1 (nsP1)Prevents the addition of the 5' cap to viral RNA, leading to RNA instability and inefficient translation.2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analogues (CHVB series) mdpi.comsemanticscholar.org
Inhibition of Viral Entry Viral Envelope Glycoproteins (e.g., E2)Blocks the attachment and fusion of the virus to the host cell membrane.Arbidol (complex heterocyclic) mdpi.com
Inhibition of Host Pyrimidine Biosynthesis Dihydroorotate Dehydrogenase (DHODH), Orotidine Monophosphate DecarboxylaseDepletes the intracellular pool of pyrimidines, thereby inhibiting viral RNA synthesis.6-Azauridine nih.gov

It is important to note that while these findings for related pyrimidine derivatives are informative, dedicated mechanistic studies on this compound are required to definitively elucidate its specific mode of action against the Chikungunya virus.

Methodological Frameworks for Preclinical Biological Evaluation

In Vitro Assay Development and High-Throughput Screening (HTS)

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound in a controlled, non-living system. High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds to identify potential lead candidates.

Cell-Based Assays for Target Engagement and Phenotypic Screening

Cell-based assays are critical for understanding a compound's effect in a more biologically relevant context than biochemical assays. These assays can be designed to measure target engagement—whether the compound interacts with its intended molecular target within the cell—or to screen for a specific phenotype, such as cell death or changes in morphology.

No specific cell-based assay data for 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine has been reported in the available scientific literature.

Enzyme Activity Assays (e.g., Spectrophotometric, Fluorescence-based, Microplate Kinetic Assays)

If the intended target of this compound were an enzyme, various assays could be developed to measure its inhibitory or activating effects. These assays often rely on detecting a change in absorbance (spectrophotometric) or light emission (fluorescence) that is coupled to the enzyme's activity. Microplate kinetic assays allow for the efficient determination of kinetic parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).

There are no publicly available data from enzyme activity assays for this compound.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are used to investigate the effect of a compound on a specific cellular signaling pathway. In these assays, the activity of a promoter of interest is linked to the expression of a readily measurable reporter protein (e.g., luciferase or green fluorescent protein). An increase or decrease in the reporter signal indicates that the compound modulates the activity of the pathway under investigation.

No studies utilizing reporter gene assays to evaluate the activity of this compound have been found in the public literature.

Electrophysiological Techniques (e.g., Patch-Clamp for Ion Channel Studies)

For compounds that may target ion channels, electrophysiological techniques are essential. The patch-clamp technique, for example, allows for the direct measurement of ion flow through single or multiple ion channels in a cell membrane, providing detailed information on the compound's modulatory effects.

There is no available literature describing the use of electrophysiological techniques to study the effects of this compound.

Biochemical and Molecular Biology Techniques

These techniques are crucial for producing and characterizing the molecular target of a compound, which is a prerequisite for many in vitro assays.

Recombinant Protein Expression and Purification for Target Characterization

To perform biochemical and structural studies, large quantities of the purified target protein are often required. This is typically achieved by expressing the protein in a recombinant host system (e.g., bacteria, yeast, or insect cells) and then purifying it using various chromatography techniques.

No information regarding the expression and purification of a protein target for the specific purpose of characterizing its interaction with this compound is available in the scientific literature.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance)

To investigate the direct physical interaction between this compound and a putative protein target, Surface Plasmon Resonance (SPR) is a powerful and widely adopted technique. nih.gov SPR allows for the real-time, label-free detection of binding events at a sensor surface, providing quantitative data on the kinetics and affinity of the interaction. nih.gov

In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass of the bound ligand.

The data generated from SPR experiments include the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. A lower Kₑ value indicates a stronger binding affinity between the compound and the target protein.

Table 1: Illustrative Surface Plasmon Resonance (SPR) Kinetic Data for the Interaction of this compound with a Hypothetical Target Protein
CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (nM)
This compound1.5 x 10⁵3.0 x 10⁻⁴2.0
Control Compound A8.2 x 10⁴1.2 x 10⁻³14.6

Gene and Protein Expression Analysis (e.g., qPCR, Western Blotting)

Understanding the downstream cellular effects of this compound following target engagement often involves assessing changes in gene and protein expression. Quantitative Polymerase Chain Reaction (qPCR) and Western Blotting are standard techniques for this purpose.

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the quantity of a specific RNA sequence. In the context of preclinical evaluation, qPCR can determine if this compound treatment alters the transcription of genes that are known to be regulated by its putative target. Cells or tissues are treated with the compound, and RNA is extracted. This RNA is then reverse-transcribed into complementary DNA (cDNA), which is used as a template for qPCR with gene-specific primers. The level of gene expression is quantified by measuring the fluorescence of a reporter dye that intercalates with the amplified DNA.

Western Blotting: This immunological technique is used to detect and quantify specific proteins in a sample. Following treatment of cells with this compound, cell lysates are prepared, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody specific to the protein of interest. A secondary antibody, which is conjugated to an enzyme or fluorophore, is then used to detect the primary antibody. The resulting signal, which is proportional to the amount of protein, can be visualized and quantified.

Table 2: Illustrative Gene and Protein Expression Changes in a Hypothetical Cell Line Treated with this compound (24h Treatment)
TargetMethodFold Change (Treated vs. Vehicle Control)P-value
Gene XqPCR-2.5<0.01
Protein XWestern Blot-2.1<0.05
Gene YqPCR1.1>0.05 (ns)
Protein YWestern Blot1.0>0.05 (ns)

ns: not significant

Analytical Methodologies for Biological Samples

Chromatographic Quantification in Biological Matrices (e.g., LC-MS/MS)

To understand the pharmacokinetic profile of this compound, it is essential to accurately quantify its concentration in biological matrices such as plasma, blood, and tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, selectivity, and speed. nih.gov

The method involves extracting the compound from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov The extract is then injected into a liquid chromatography system, where the compound is separated from other matrix components on a chromatographic column. The eluent from the column is then introduced into a tandem mass spectrometer. In the mass spectrometer, the compound is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for the detection of very low concentrations of the analyte. nih.gov

A validated LC-MS/MS method would have defined parameters such as the lower limit of quantification (LLOQ), linearity of the calibration curve, accuracy, precision, and recovery.

Table 3: Illustrative Validation Parameters for an LC-MS/MS Method for the Quantification of this compound in Human Plasma
ParameterValue
Linear Range0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%Bias)± 15%
Matrix Effect85 - 115%
Recovery> 80%

Purity and Stability Assessment of Compounds in Assay Conditions

The integrity of preclinical data relies on the purity and stability of the test compound under the conditions of the biological assays. Therefore, it is crucial to assess the purity of the synthesized batch of this compound and its stability in the various aqueous buffers and media used in the experiments.

Purity Assessment: The purity of the compound is typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A pure compound should show a single major peak in the chromatogram. The purity is usually expressed as a percentage of the area of the main peak relative to the total area of all peaks.

Stability Assessment: To assess stability, a stock solution of this compound is prepared and then diluted into the relevant assay buffers (e.g., cell culture medium, SPR running buffer). These solutions are incubated under the same conditions as the actual experiments (e.g., temperature, light exposure, pH). At various time points, aliquots are taken and analyzed by a stability-indicating method, typically HPLC, to measure the concentration of the parent compound. A compound is generally considered stable if the degradation is less than 10% over the duration of the experiment.

Table 4: Illustrative Purity and Stability Data for this compound
ParameterMethodResult
PurityHPLC-UV99.2%
Stability in Cell Culture Medium (37°C, 24h)HPLC-UV98.5% of initial concentration remaining
Stability in SPR Buffer (25°C, 8h)HPLC-UV99.8% of initial concentration remaining
Freeze-Thaw Stability in Plasma (3 cycles)LC-MS/MS97.9% of initial concentration remaining

Future Directions and Applications in Academic Research

Design and Synthesis of Next-Generation Analogs with Improved Selectivity

The development of novel analogs of 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine is a primary focus for enhancing its potential therapeutic or biological activity. The synthesis of related compounds, such as 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, has been achieved through methods like microwave-assisted synthesis, which could be adapted for creating a library of derivatives. nih.gov Future synthetic strategies will likely concentrate on modifying the pyrimidine (B1678525) core and the pyrrolidine (B122466) ring to modulate the compound's electronic and steric properties.

Key areas for analog development include:

Substitution on the Pyrrolidine Ring: Introducing various functional groups on the pyrrolidine moiety can influence binding affinity and selectivity for biological targets.

Bioisosteric Replacement: Replacing parts of the molecule with structurally similar but electronically distinct groups can lead to improved pharmacokinetic profiles.

The synthesis of related pyrimidine derivatives has been reported, such as the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide. researchgate.net This highlights the chemical tractability of the pyrimidine scaffold for generating diverse analogs.

Elucidation of Novel Molecular Targets and Pathways

A critical area of future research will be the identification and validation of the molecular targets of this compound. The pyrimidine scaffold is a common feature in molecules that target a wide range of proteins. For instance, other pyrimidine derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and protein kinases such as BRD4 and PLK1. medwinpublishers.commdpi.com

Future investigations should employ a multi-pronged approach to uncover the mechanism of action:

Affinity-based Proteomics: Techniques such as chemical proteomics can help identify the direct binding partners of the compound in a cellular context.

Genetic and Genomic Screens: High-throughput screening using CRISPR-Cas9 or RNAi technologies can reveal genes and pathways that are essential for the compound's activity.

In Vitro Enzymatic Assays: Once potential targets are identified, their inhibition by the compound can be confirmed through direct enzymatic assays.

Preliminary biological screening of related compounds has shown activities such as plant growth stimulation, suggesting interactions with fundamental biological pathways that may be conserved across species. researchgate.netresearchgate.net

Development as Advanced Chemical Probes and Research Tools for Biological Systems

Beyond its potential therapeutic applications, this compound can be developed into a sophisticated chemical probe to study complex biological systems. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action.

The development of such probes will involve:

Attachment of Reporter Tags: Synthesizing derivatives with fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers will enable the visualization and isolation of target proteins and complexes.

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how structural modifications affect biological activity is crucial for designing highly selective probes.

Cellular Imaging and Target Engagement Studies: Utilizing tagged analogs to visualize the compound's distribution within cells and to confirm its engagement with the intended target in a live-cell setting.

Exploration of this compound as a Scaffold in Other Disciplines

Potential areas of exploration include:

Catalysis: The compound could serve as a ligand for transition metals, forming catalysts for various organic transformations. The nitrogen atoms can act as coordination sites, and modifications to the scaffold could tune the catalytic activity and selectivity.

Advanced Materials Science: The planar structure and potential for intermolecular interactions, such as hydrogen bonding, suggest that derivatives could be investigated for the formation of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The crystal structure of the related compound 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine reveals C—H⋯N hydrogen bonds, indicating the potential for self-assembly into organized supramolecular structures. nih.gov

Computational and Experimental Synergy in Future Research Endeavors

A synergistic approach combining computational modeling and experimental validation will be paramount to accelerating research on this compound.

This integrated strategy will involve:

Virtual Screening and Docking Studies: Computational methods can be used to screen large libraries of virtual compounds against potential protein targets, prioritizing the synthesis of the most promising candidates. mdpi.com

Quantum Mechanical Calculations: These calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of the compound and its analogs.

Molecular Dynamics Simulations: Simulations can predict the binding modes of the compound to its target protein and help in understanding the dynamics of the interaction.

By integrating these computational approaches with experimental synthesis and biological testing, researchers can more efficiently design potent and selective molecules, elucidate their mechanisms of action, and explore their full potential across various scientific disciplines.

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 2,4-Dimethyl-6-pyrrolidin-1-ylpyrimidine?

Methodological Answer: A multi-step approach is typically employed:

Core Pyrimidine Formation : Start with a substituted pyrimidine precursor (e.g., 2,4-dimethylpyrimidine).

Nucleophilic Substitution : Introduce the pyrrolidine group at the 6-position via nucleophilic aromatic substitution (NAS). Heating with pyrrolidine in a polar aprotic solvent (e.g., DMF) under inert atmosphere facilitates this step .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Confirm purity via TLC and HPLC .
Key Evidence: Similar pyrimidine derivatives with piperidine/pyrrolidine substituents were synthesized via NAS, as described for 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Q. Q2. How is the compound characterized to confirm structural integrity?

Methodological Answer: Combine spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methyl groups (δ 2.2–2.5 ppm for CH3_3) and pyrrolidine protons (δ 1.6–3.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C10_{10}H16_{16}N4_4).
  • X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the pyrimidine-pyrrolidine system .

Q. Q3. What purification strategies address challenges like byproduct formation?

Methodological Answer:

  • Byproduct Source : Residual amines or unreacted precursors.
  • Optimization : Adjust reaction stoichiometry (excess pyrrolidine) and temperature (80–100°C) to minimize side reactions.
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for high-purity isolation .

Advanced Research Questions

Q. Q4. How do tautomeric forms of this compound influence its reactivity?

Methodological Answer:

  • Tautomer Identification : Use 15^{15}N NMR or IR spectroscopy to detect tautomeric shifts (e.g., pyrimidine ring vs. enamine forms).
  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict energetically favorable tautomers and their electronic properties .
    Key Evidence: Studies on 4,6-dihydroxy-2-methylpyrimidine revealed tautomer-dependent reactivity in substitution reactions .

Q. Q5. How can computational modeling predict the compound’s electronic properties for catalytic applications?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian or ORCA software to assess nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify regions prone to hydrogen bonding or π-π stacking .
    Example: Pyrido[2,3-d]pyrimidinones were modeled to optimize interactions with biological targets .

Q. Q6. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., hindered pyrrolidine rotation) causing peak splitting.
  • 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities to validate structure .
  • Cross-Validation : Compare with analogous compounds (e.g., 6-piperidinylpyrimidines) to identify substituent-specific effects .

Q. Q7. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace pyrrolidine with piperazine or vary methyl groups).

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) to activity .
Key Evidence: Pyrimidine derivatives with piperidine/pyrrolidine groups showed activity in kinase inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.